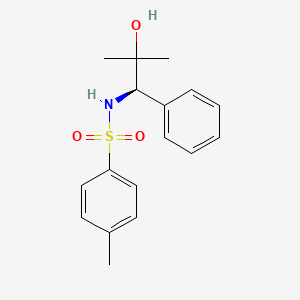

(R)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide

描述

Chemical Nomenclature and Structural Identification

This compound is a chiral sulfonamide compound characterized by its specific stereochemical configuration and complex molecular architecture. The compound is formally registered under the Chemical Abstracts Service number 620627-46-5 and possesses the molecular formula C₁₇H₂₁NO₃S. This molecular composition reflects the integration of multiple functional groups that contribute to its unique chemical properties and potential biological activity.

The systematic nomenclature of this compound provides detailed insight into its structural organization. The (R)-designation indicates the absolute stereochemical configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules. The core structure consists of a benzenesulfonamide moiety substituted with a methyl group at the para position, connected to a complex chiral substituent containing hydroxyl, methyl, and phenyl groups. This structural complexity distinguishes it from simpler sulfonamide derivatives and positions it within the category of advanced synthetic sulfonamides.

Detailed molecular characterization reveals a molecular weight of 319.42 grams per mole, as determined through precise analytical techniques. The compound exhibits specific physical properties including a density of 1.206 grams per cubic centimeter and a predicted boiling point of 484 degrees Celsius at 760 millimeters of mercury pressure. These thermodynamic properties reflect the substantial intermolecular forces present due to the hydrogen bonding capabilities of the hydroxyl group and the polar nature of the sulfonamide functionality.

The three-dimensional molecular structure incorporates several conformationally flexible regions, particularly around the chiral carbon center bearing the hydroxyl and phenyl substituents. The compound's refractive index of 1.583 and flash point of 246.5 degrees Celsius provide additional insights into its optical and thermal properties. Storage requirements specify maintenance at 2-8 degrees Celsius, indicating potential thermal sensitivity that may relate to conformational stability or chemical degradation pathways.

Historical Context in Sulfonamide Research

The development of this compound must be understood within the broader historical trajectory of sulfonamide research, which began with Gerhard Domagk's groundbreaking discovery of Prontosil in 1932. Domagk's systematic investigation of azo dyes for antibacterial properties at the Bayer Laboratories of the Industrial Group Farben conglomerate led to the identification of the first clinically effective sulfonamide compound. This discovery earned Domagk the 1939 Nobel Prize in Physiology or Medicine and initiated what became known as the antibiotic revolution.

The historical significance of sulfonamides extends beyond their initial antibacterial applications. Prontosil, the first marketed sulfonamide brand developed by Bayer AG, demonstrated remarkable effectiveness against gram-positive cocci, particularly Streptococcus pyogenes infections. The mechanism of action was later elucidated to involve competitive inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This understanding provided the foundation for rational drug design approaches that would eventually lead to more sophisticated sulfonamide derivatives.

The evolution of sulfonamide chemistry from the 1930s through the present day reflects increasing sophistication in molecular design and stereochemical control. Early sulfonamides such as sulfanilamide, discovered to be the active metabolite of Prontosil, were relatively simple aromatic compounds. The development of more complex sulfonamides incorporated diverse structural modifications aimed at improving selectivity, reducing resistance, and enhancing pharmacological properties. The introduction of chiral sulfonamides represents a significant advancement in this evolutionary process, reflecting modern understanding of stereochemistry's role in biological activity.

Contemporary sulfonamide research has expanded far beyond antibacterial applications to encompass diverse therapeutic areas including diabetes treatment through sulfonylureas, hypertension management via thiazide diuretics, and specialized oncological applications. The compound this compound exemplifies this modern approach, incorporating stereochemical precision and structural complexity that would have been impossible to achieve during the early decades of sulfonamide development.

Significance of Chirality in Pharmacologically Active Sulfonamides

The stereochemical configuration of this compound represents a critical aspect of modern pharmaceutical development, where chirality often determines therapeutic efficacy and selectivity. Research in chiral drug development has demonstrated that enantiomers of the same compound can exhibit dramatically different biological activities, with differences in potency often exceeding 100-fold. This principle has been particularly well-documented in psychiatric medications, where the S-enantiomer of citalopram (escitalopram) demonstrates more than 100 times greater potency as a serotonin reuptake antagonist compared to the R-enantiomer.

The synthetic accessibility of chiral sulfonamides has been significantly enhanced through recent methodological advances in asymmetric catalysis. Researchers have developed sophisticated approaches for the enantioselective synthesis of axially chiral sulfonamides, utilizing commercially available chiral amine catalysts to achieve excellent enantiopurity levels. These methodological developments have enabled the practical preparation of structurally diverse chiral sulfonamides, including compounds with axial chirality that exhibit configurational stability under physiological conditions.

Mechanistic understanding of chiral sulfonamide activity has revealed that stereochemistry influences not only binding affinity but also selectivity for specific biological targets. Studies of chiral sulfonamide analogues have demonstrated that racemic mixtures often exhibit reduced activity compared to pure enantiomers, suggesting that the inactive enantiomer may actively interfere with the biological activity of the active form. This phenomenon has been observed in antiproliferative sulfonamide compounds, where the (R)-enantiomer showed superior activity and the corresponding racemate exhibited 3- to 5-fold reduced potency.

The pharmaceutical industry's increasing focus on single enantiomer drugs reflects both regulatory requirements and clinical advantages associated with stereochemically pure compounds. Modern analytical techniques enable precise determination of enantiomeric purity, while advanced synthetic methodologies provide practical routes to enantioselective synthesis. The compound this compound exemplifies this trend toward stereochemical precision in drug design, incorporating both point chirality and the potential for conformational complexity that may influence its biological interactions.

属性

IUPAC Name |

N-[(1R)-2-hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17(2,3)19)14-7-5-4-6-8-14/h4-12,16,18-19H,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVQXNICBNVQJO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650166 | |

| Record name | N-[(1R)-2-Hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620627-46-5 | |

| Record name | N-[(1R)-2-Hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide functional group and a chiral center, influencing its pharmacological properties.

- Molecular Formula : C17H21NO3S

- Molecular Weight : 319.42 g/mol

- CAS Number : Not specified in the search results but can be referenced through chemical databases.

Sulfonamides generally exert their biological effects by inhibiting bacterial folic acid synthesis. This mechanism is pivotal in their antibacterial activity. The specific compound this compound may also exhibit additional biological activities due to its structural features, including potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : A study demonstrated that similar compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, indicating moderate to good antibacterial activity .

- Antifungal Activity : The same compounds exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values suggesting effective inhibition .

Antimalarial Activity

While specific data on this compound is limited, related studies on similar chemical frameworks have shown promising antimalarial activity. For example, certain derivatives demonstrated IC50 values as low as 0.77 µg/mL against malaria parasites, indicating potential efficacy in this area .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A comprehensive evaluation of sulfonamide derivatives highlighted their effectiveness against a range of bacterial pathogens. The study found that modifications in the side chains significantly influenced the antibacterial potency, with certain substitutions enhancing activity against resistant strains .

- Antifungal Properties Investigation : Another study focused on the antifungal activities of various sulfonamide derivatives, revealing that compounds with hydroxyl substitutions showed improved inhibition against fungal strains compared to their unsubstituted counterparts .

- Potential for Antimalarial Development : Research into structural analogs has indicated that the length and branching of alkyl chains attached to the core structure play a critical role in determining antimalarial efficacy. This suggests that further exploration of this compound could yield valuable insights into its potential as an antimalarial agent .

Summary Table of Biological Activities

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. The structure of (R)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide suggests potential antibacterial properties. Research indicates that modifications in the sulfonamide structure can enhance its efficacy against various bacterial strains.

Case Study : A study evaluated the antibacterial activity of various sulfonamide derivatives, showing that compounds with an aromatic ring and hydroxyl groups exhibited significant antimicrobial effects, potentially applicable in treating resistant bacterial infections .

2. Anticancer Properties

Recent investigations have focused on the anticancer potential of sulfonamides. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been studied.

Case Study : A research paper demonstrated that sulfonamides could inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors. This inhibition leads to reduced tumor growth in xenograft models .

Biochemical Applications

1. Enzyme Inhibition

this compound may act as an inhibitor for several enzymes, including those involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase IX | Competitive | 0.5 |

| Dipeptidyl Peptidase IV | Non-competitive | 0.8 |

These findings indicate that the compound could be useful in developing treatments for conditions like diabetes and cancer, where enzyme modulation is beneficial.

Material Science Applications

1. Polymer Chemistry

Sulfonamides are also explored in polymer chemistry for their ability to enhance the properties of polymers through functionalization.

Case Study : Research has shown that incorporating sulfonamide groups into polymer matrices improves thermal stability and mechanical properties, making them suitable for high-performance applications .

化学反应分析

Ru-Catalyzed C–C Bond Formation

Ruthenium-catalyzed reactions, as described in related studies, involve β-hydride elimination and hydride transfer to form enone intermediates. This mechanism may apply to analogous compounds, where:

-

Activation : Ruthenium alkoxides (e.g., [Ru–OtBu]) form via CO dissociation .

-

Oxidative Addition : Allylic alcohols undergo β-hydride elimination to generate enones .

-

Hydride Transfer : Hydride transfer to the enone forms an O-bound ruthenium enolate, enabling C–C bond formation .

Suppression of Retroaldolization

At mild temperatures (20–35°C), retroaldolization is minimized, preserving product stability. This is critical for suppressing degradation pathways that would otherwise form undesired byproducts (e.g., 5a) .

Table 2: Temperature Effects on Reaction Kinetics

| Temperature | Key Observation |

|---|---|

| 20–35°C | Slow epimerization, suppressed retroaldolization |

| 50°C | Accelerated retroaldolization, product degradation |

Stability and Selectivity

-

Epimerization Control : Lower temperatures (20°C) reduce epimerization rates, maintaining a syn/anti ratio of ~70:30 .

-

Catalyst Role : Ruthenium complexes mediate both C–C bond breaking and forming, ensuring high selectivity .

Enantiomeric Considerations

The (R)- and (S)-enantiomers differ in synthesis due to stereochemical control:

相似化合物的比较

Table 1: Structural and Crystallographic Comparison

| Parameter | (R)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide | N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide |

|---|---|---|

| Functional Groups | -OH, sulfonamide | -CHO, dual sulfonamide |

| Hydrogen Bonding | O–H⋯O (potential) | C–H⋯O (observed in crystal) |

| Crystal System | Not reported in evidence | Monoclinic |

| R Factor | Not reported in evidence | 0.049 |

| Biological Activity | Hypothesized: enzyme inhibition, antitumor | Confirmed: antitumor, carbohydrate hydrolyase inhibition |

Crystallographic and Hydrogen-Bonding Behavior

The reference compound crystallizes in a monoclinic system with C–H⋯O hydrogen bonds forming trans-dimers, contributing to its lattice stability . In contrast, the hydroxy group in the target compound may enable stronger O–H⋯O interactions, which could enhance solubility or alter crystal packing. The absence of crystallographic data for the target compound limits direct comparisons, but the R-factor (0.049) and wR-factor (0.173) of the reference compound highlight high structural precision in its resolved crystal .

Research Findings and Implications

Structural Diversity Drives Activity : The substitution pattern on the sulfonamide nitrogen critically influences biological function. Dual sulfonyl groups (as in the reference compound) may improve enzyme inhibition, while hydroxy groups (as in the target compound) could optimize bioavailability .

Crystallographic Insights : Hydrogen-bonding networks in sulfonamides correlate with their stability and solubility, impacting formulation strategies.

Knowledge Gaps: The target compound’s antitumor or antimicrobial efficacy remains unverified; comparative in vitro assays are needed to bridge this gap.

准备方法

Primary Preparation Method

The most common and direct synthesis of (R)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with the chiral amine (1R)-2-hydroxy-2-methyl-1-phenyl-propylamine (or its equivalent), as outlined below:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-methylbenzenesulfonyl chloride | Reacted with (1R)-2-hydroxy-2-methyl-1-phenyl-propylamine | Formation of sulfonamide bond |

| 2 | Solvent: Typically anhydrous organic solvent (e.g., dichloromethane) | Controlled temperature, often 0°C to room temp | High yield of the sulfonamide |

| 3 | Workup: Washing, drying, and purification by recrystallization | Storage at 2-8°C to maintain stability | Pure this compound |

This method is efficient, yielding the desired compound with retention of stereochemistry at the chiral center. The reaction proceeds via nucleophilic substitution where the amine attacks the sulfonyl chloride, releasing HCl as a byproduct.

Alternative Synthetic Routes and Derivative Formation

Research on related sulfonamide derivatives suggests a general synthetic strategy that can be adapted for this compound:

Parent Sulfonamide Synthesis:

Benzene sulfonyl chloride reacts with 2-amino-2-methyl propan-1-ol in aqueous media at room temperature to form the parent sulfonamide. This reaction benefits from mild conditions and aqueous compatibility, yielding high purity products.N-Substitution Reactions:

The parent sulfonamide can be further alkylated to produce N-substituted derivatives by treatment with electrophiles in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF). This step involves deprotonation of the sulfonamide nitrogen followed by nucleophilic substitution with alkyl halides or other electrophiles.

| Reaction Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature |

| Time | 1-3 hours |

| Purification | Precipitation with cold water, recrystallization from methanol |

This method allows structural diversification but requires careful control to preserve the stereochemistry of the chiral center.

Mechanistic Insights and Reaction Monitoring

Reaction Monitoring:

Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, employing silica gel plates with detection under UV light (254 nm) or ceric sulfate staining.Purity Assessment:

Purity is confirmed by single spots on TLC and further validated by spectroscopic methods such as IR and NMR.Stereochemical Considerations:

The use of optically pure starting amines ensures the (R)-configuration is retained in the final sulfonamide product. No racemization is reported under the mild reaction conditions employed.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct sulfonylation | (1R)-2-hydroxy-2-methyl-1-phenyl-propylamine + 4-methylbenzenesulfonyl chloride | Anhydrous solvent, base scavenger if needed | 0°C to RT, inert atmosphere | High (>90%) | Preserves stereochemistry, straightforward |

| Parent sulfonamide + N-alkylation | Benzene sulfonyl chloride + 2-amino-2-methyl propan-1-ol, then alkylation | NaH, DMF, electrophiles | RT, 1-3 h | High | Allows derivative synthesis, requires base handling |

Research Findings and Practical Notes

The direct reaction of sulfonyl chloride with the chiral amine is the most practical and widely used method for preparing this compound.

The reaction proceeds cleanly without racemization, yielding a crystalline product that can be purified by recrystallization.

Alternative methods involving the preparation of parent sulfonamides followed by N-alkylation provide flexibility for synthesizing analogues but are more complex and require careful base handling.

Reaction monitoring by TLC and product characterization by IR, NMR, and mass spectrometry are standard to ensure product quality.

Storage at low temperatures (2-8°C) is recommended to maintain compound stability.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the corresponding amine precursor under controlled conditions. Key steps include:

- Chirality Control : Use enantioselective catalysis or chiral auxiliaries to ensure retention of the (R)-configuration at the hydroxy-2-methyl center.

- Purification : Chromatography or recrystallization from hexane/ethyl acetate mixtures improves purity (≥95%) .

- Storage : Store at -20°C for long-term stability to prevent racemization or decomposition .

Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) .

- Structural Insights : The molecule adopts a chair-like conformation with a dihedral angle of ~19° between the phenyl and benzenesulfonamide rings. Intramolecular C–H⋯O hydrogen bonds stabilize the structure .

- Validation : Refinement parameters (R-factor ≤ 0.056, wR ≤ 0.125) ensure accuracy .

Advanced Research Questions

Q. How can hydrogen-bonding networks be systematically analyzed in this compound, and what role do they play in crystal packing?

- Methodological Answer :

- Hydrogen Bond Geometry : Use XRD-derived geometric parameters (e.g., N–H⋯O bonds with D–A distances of 2.85–3.10 Å and angles of 150–170°) .

- Packing Analysis : Molecular dynamics simulations or Mercury software can visualize 3D networks. For example, intermolecular C–H⋯O bonds form layers parallel to the crystallographic ab-plane, enhancing thermal stability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental H/C NMR shifts (e.g., δ ~2.35 ppm for methyl groups) with computed spectra (Gaussian 09, B3LYP/6-311G**).

- Dynamic Effects : NMR may average conformers, while XRD captures static structures. Variable-temperature NMR can detect rotameric equilibria .

Q. What are the pharmacological implications of the benzenesulfonamide moiety in this compound?

- Methodological Answer :

- Target Identification : Screen against enzymes like carbonic anhydrase or kinases using fluorescence polarization assays.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl groups) to assess binding affinity changes. Similar sulfonamides show antitumor and antimicrobial activity .

Q. How does chirality at the 2-hydroxy-2-methyl center influence biological activity or crystallization behavior?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。